Ethyl 2-[1-(2,6-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate
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Overview
Description
Ethyl 2-[1-(2,6-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate is a chemical compound with the molecular formula C15H16Cl2N2O4 and a molecular weight of 359.20 g/mol It is characterized by the presence of a piperazine ring substituted with a 2,6-dichlorobenzoyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[1-(2,6-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate typically involves the acylation of piperazine derivatives. One common method includes the reaction of 2,6-dichlorobenzoyl chloride with ethyl 2-piperazinylacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(2,6-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Ethyl 2-[1-(2,6-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Ethyl 2-[1-(2,6-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and interference with metabolic processes .
Comparison with Similar Compounds
Ethyl 2-[1-(2,6-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate can be compared with other similar compounds, such as:
Ethyl 2-[1-(2,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate: This compound has a similar structure but with chlorine atoms at different positions on the benzoyl ring.
Ethyl 2-[1-(2,6-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate: Here, the chlorine atoms are replaced by fluorine atoms, which may alter its chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting effects on its reactivity and applications.
Properties
IUPAC Name |
ethyl 2-[1-(2,6-dichlorobenzoyl)-3-oxopiperazin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O4/c1-2-23-12(20)8-11-14(21)18-6-7-19(11)15(22)13-9(16)4-3-5-10(13)17/h3-5,11H,2,6-8H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIUVVOAKZPOLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1C(=O)C2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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